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Compound of Interest

Compound Name: 5-Chloro-2-mercaptobenzothiazole

Cat. No.: B1225071

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-mercaptobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-mercaptobenzothiazole (CMBT), a compound used in various chemical syntheses
and analytical applications, such as a matrix in mass spectrometry.[1] This document is
intended for researchers, scientists, and professionals in drug development, offering detailed
spectroscopic information and the experimental protocols for obtaining such data.

Chemical Structure and Properties

e IUPAC Name: 5-chloro-3H-1,3-benzothiazole-2-thione[2]

Synonyms: 5-Chloro-2-benzothiazolethiol, CMBT[3][4]

CAS Number: 5331-91-9[5]

Molecular Formula: C7H4CINS2[2][6]

Molecular Weight: 201.70 g/mol [2][4][6]

Appearance: Pale cream to cream powder[5]

Spectroscopic Data Summary
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The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 5-Chloro-2-mercaptobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for elucidating the carbon-hydrogen framework of a molecule. Spectra are
typically recorded in deuterated solvents such as DMSO-ds or Acetone-ds.[7][8]

Table 1: *H NMR Spectroscopic Data

Expected Chemical Shift (5,
Proton Type Notes

ppm)
The protons on the
benzene ring will appear
. as multiplets or doublets,
Aromatic Protons (3H) 7.0-8.0 . .
influenced by their
position relative to the

chlorine and thiazole ring.

| Thiol/Thione Proton (1H) | Broad singlet, variable | The position of the N-H or S-H proton is
dependent on solvent, concentration, and temperature. It exists in tautomeric equilibrium
between the thione and thiol forms. |

Table 2: 13C NMR Spectroscopic Data

Expected Chemical Shift (3,
Carbon Type Notes

ppm)
The thiocarbonyl carbon is
C=S (Thione) 180 - 200 typically found
significantly downfield.

| Aromatic Carbons (6C) | 110 - 155 | Six distinct signals are expected for the carbons of the
benzothiazole ring system. The carbon bearing the chlorine atom and the carbons of the
heterocyclic ring will have characteristic shifts. |

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1225071?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_5331-91-9_13CNMR.htm
https://spectrabase.com/spectrum/8yzb46S3wzp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption
of infrared radiation. Solid samples are often prepared as KBr pellets or thin films.[2][9]

Table 3: Key IR Absorption Bands

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)
N-H Stretching 3100 - 3400 (broad)
Aromatic C-H Stretching 3000 - 3100
C=S (Thione) Stretching 1050 - 1250
C=N Stretching 1600 - 1650
Aromatic C=C Stretching 1450 - 1600

| C-ClI | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and elemental composition.[10]

Table 4: Mass Spectrometry Data
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lon Type Expected m/z Notes

Corresponds to the
Molecular lon [M]* 201 molecule with the most
abundant isotopes (3>Cl).

A characteristic peak for
chlorine-containing
. compounds, approximately
Isotopic Peak [M+2]* 203 ) _ _
one-third the intensity of the
[M]* peak, corresponding to

the 37Cl isotope.

| Exact Mass | 200.947369 | High-resolution mass spectrometry can confirm the elemental
formula C7HaCINS2.[2][8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (for solid samples)

o Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-mercaptobenzothiazole and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved; gentle warming or
vortexing may be applied if necessary.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

» Data Acquisition: Record *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz).[12]
Typical parameters for tH NMR include a 30-45 degree pulse angle and a relaxation delay of
1-2 seconds. For 13C NMR, a wider spectral window and a longer relaxation delay (2-5
seconds) are used, often with proton decoupling to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction. Calibrate the
chemical shift scale using the residual solvent peak as a reference.
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Sample Preparation

Weigh 5-10 mg
of Sample

Dissolve in Transfer to

0.6 mL Deuterated Solvent

Y Insert Tube into LCCHERLENCREC) | L Fourier Transform Phase and Baseline
NMR Tube Spectrometer Spectra (FID -> Spectrum) Correction

Data Acquisition Data Processing

Calibrate Spectrum H Analyze Peaks

Thin Film Method

Dissolve sample in
volatile solvent

Apply to salt plate
& evaporate

Sample Preparation (Choose One)

KBr Pellet Method

Nujol Mull Method

Grind sample with
dry KBr powder

Grind sample to
a fine powder

Press mixture
into a pellet

Add Nujol & grind
to a paste

Place Sample in

FT-IR Spectrometer

Acquire Spectrum

Analyze Absorption Bands
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1. Sample Introduction
(Vaporization)

2. lonization
(Electron Beam)

3. Fragmentation
(Molecular lon Breaks)

4. Acceleration
(Electric Field)

5. Mass Analysis
(Separation by m/z)

6. Detection

Mass Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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